molecular formula C8H16O B7798806 3,5-Dimethylcyclohexanol CAS No. 767-14-6

3,5-Dimethylcyclohexanol

Cat. No.: B7798806
CAS No.: 767-14-6
M. Wt: 128.21 g/mol
InChI Key: WIYNOPYNRFPWNB-UHFFFAOYSA-N
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Description

3,5-Dimethylcyclohexanol is an organic compound with the molecular formula C8H16O. It is a type of cyclohexanol, characterized by the presence of two methyl groups attached to the third and fifth carbon atoms of the cyclohexane ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,5-Dimethylcyclohexanol can be synthesized through several methods. One common method involves the hydrogenation of 3,5-dimethylcyclohexanone in the presence of a suitable catalyst such as palladium on carbon. The reaction is typically carried out under high pressure and moderate temperature to ensure complete hydrogenation.

Industrial Production Methods: In an industrial setting, this compound is produced through the catalytic hydrogenation of 3,5-dimethylcyclohexanone. The process involves the use of high-pressure hydrogen gas and a metal catalyst, often palladium or platinum, to facilitate the reduction of the ketone to the corresponding alcohol.

Chemical Reactions Analysis

Types of Reactions: 3,5-Dimethylcyclohexanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: When oxidized, this compound can form 3,5-dimethylcyclohexanone. Common oxidizing agents include chromic acid and potassium permanganate.

    Reduction: The compound can be reduced to its corresponding hydrocarbons under specific conditions.

    Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride.

Common Reagents and Conditions:

    Oxidation: Chromic acid, potassium permanganate.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

    Oxidation: 3,5-Dimethylcyclohexanone.

    Reduction: Corresponding hydrocarbons.

    Substitution: Halogenated cyclohexanes.

Scientific Research Applications

3,5-Dimethylcyclohexanol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its role as a metabolite.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,5-Dimethylcyclohexanol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with biological molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    Cyclohexanol: The parent compound without the methyl groups.

    2,4-Dimethylcyclohexanol: A similar compound with methyl groups at different positions.

    3,5-Dimethylcyclohexanone: The oxidized form of 3,5-Dimethylcyclohexanol.

Uniqueness: this compound is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This makes it distinct from other cyclohexanols and related compounds.

Properties

IUPAC Name

3,5-dimethylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-6-3-7(2)5-8(9)4-6/h6-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIYNOPYNRFPWNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20871133
Record name 3,5-Dimethylcyclohexanol
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5441-52-1, 767-13-5, 767-14-6, 17373-17-0
Record name 3,5-Dimethylcyclohexanol
Source CAS Common Chemistry
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Record name (1alpha,3alpha,5alpha)-3,5-Dimethylcyclohexanol
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Record name (1alpha,3alpha,5beta)-3,5-Dimethylcyclohexanol
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Record name 3,5-Dimethylcyclohexan-1-ol
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Record name (1beta,3alpha,5alpha)-3,5-Dimethylcyclohexanol
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Record name 3,5-DIMETHYLCYCLOHEXANOL
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Record name 3,5-Dimethylcyclohexanol
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Record name 3,5-dimethylcyclohexan-1-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,5-Dimethylcyclohexanol
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3,5-Dimethylcyclohexanol
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3,5-Dimethylcyclohexanol
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3,5-Dimethylcyclohexanol
Reactant of Route 5
3,5-Dimethylcyclohexanol
Reactant of Route 6
3,5-Dimethylcyclohexanol

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